1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
Description
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a urea-based compound featuring a piperidine core substituted with a 2-methoxyethyl group and a methylurea linkage. This structure is characteristic of small-molecule modulators targeting enzymes such as soluble epoxide hydrolase (sEH) or receptors in neurological and cardiovascular pathways.
Properties
IUPAC Name |
1-ethyl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-13-12(16)14-10-11-4-6-15(7-5-11)8-9-17-2/h11H,3-10H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNOZIEHMPHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 1-(2-methoxyethyl)piperidine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, NaBr), thiols (e.g., R-SH)
Major Products Formed
Oxidation: N-oxides
Reduction: Amines, alcohols
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the following features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 236.32 g/mol
- Functional Groups : Contains a urea moiety, a piperidine ring, and an ethyl group, which contribute to its unique chemical reactivity.
Medicinal Chemistry
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has been investigated for its potential as a therapeutic agent in various diseases. Notable applications include:
- Cancer Treatment : Research indicates that compounds with similar structures may inhibit specific enzymes or receptors involved in tumor growth and proliferation. For instance, studies have shown that urea derivatives can act as potent inhibitors of cancer-related pathways, making this compound a candidate for further investigation in oncology .
- Neurological Disorders : Given its piperidine structure, this compound may exhibit neuroprotective properties. Compounds that interact with neurotransmitter systems are being explored for their potential in treating conditions like depression and anxiety .
The biological activity of this compound includes:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, which could lead to reduced cell proliferation in cancerous tissues.
- Receptor Modulation : The compound's ability to bind to specific receptors could modulate signaling pathways associated with various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Cancer Inhibition
A study focusing on the inhibition of CARM1 (a coactivator-associated arginine methyltransferase) demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects on cancer cell lines. The mechanism involved selective binding to the enzyme, leading to reduced activity and subsequent cell death .
Case Study 2: Neuroprotective Effects
In another study, derivatives of piperidine were assessed for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated that compounds with structural similarities to this compound could enhance cell viability under stress conditions, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below compares 1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea with key analogs from the literature:
Key Observations:
- Hydrophilicity : The target compound’s 2-methoxyethyl group enhances solubility compared to adamantane (ACPU) or trifluoromethylphenyl (14a) derivatives, which may improve bioavailability .
- The target compound’s simpler structure may favor higher yields if standard coupling agents (e.g., EDCI/DMAP) are used .
- Therapeutic Relevance : Goxalapladib’s 2-methoxyethyl-piperidine motif highlights its utility in cardiovascular diseases, implying similar applications for the target compound .
Biological Activity
1-Ethyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, with the CAS number 179474-79-4, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H22N4O2. The structure features a piperidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter receptors. Specifically, they can influence dopaminergic and serotonergic pathways, which are crucial in various neurological conditions. The presence of the piperidine moiety enhances the compound's ability to penetrate biological membranes and interact with central nervous system (CNS) targets.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that related piperidine derivatives exhibit antidepressant-like effects in animal models. These effects are thought to be mediated through increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.
- Anxiolytic Effects : The compound may also possess anxiolytic properties, contributing to its potential use in treating anxiety disorders. This activity is likely linked to its interaction with GABAergic systems.
- Neuroprotective Properties : Some research suggests that urea derivatives can provide neuroprotection against oxidative stress and neuroinflammation, making them candidates for further exploration in neurodegenerative diseases.
Study 1: Antidepressant-Like Effects
A study published in the Journal of Pharmacology investigated the antidepressant-like effects of piperidine derivatives in rodents. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential efficacy in treating depression .
Study 2: Neuroprotective Mechanisms
Another research article explored the neuroprotective mechanisms of similar compounds against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated that these compounds could reduce cell death and oxidative damage, highlighting their therapeutic potential for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
